molecular formula C20H19NO2S2 B14221682 2-(4-Methylphenyl)-3-(naphthalene-1-sulfonyl)-1,3-thiazolidine CAS No. 537678-34-5

2-(4-Methylphenyl)-3-(naphthalene-1-sulfonyl)-1,3-thiazolidine

Katalognummer: B14221682
CAS-Nummer: 537678-34-5
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: JZGAAFUAOCCTMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methylphenyl)-3-(naphthalene-1-sulfonyl)-1,3-thiazolidine is an organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of a 4-methylphenyl group and a naphthalene-1-sulfonyl group attached to the thiazolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-3-(naphthalene-1-sulfonyl)-1,3-thiazolidine typically involves the reaction of 4-methylbenzaldehyde, naphthalene-1-sulfonyl chloride, and cysteamine hydrochloride. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methylphenyl)-3-(naphthalene-1-sulfonyl)-1,3-thiazolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Methylphenyl)-3-(naphthalene-1-sulfonyl)-1,3-thiazolidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4-Methylphenyl)-3-(naphthalene-1-sulfonyl)-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Methylphenyl)-1,3-thiazolidine: Lacks the naphthalene-1-sulfonyl group.

    3-(Naphthalene-1-sulfonyl)-1,3-thiazolidine: Lacks the 4-methylphenyl group.

    2-Phenyl-3-(naphthalene-1-sulfonyl)-1,3-thiazolidine: Has a phenyl group instead of a 4-methylphenyl group.

Uniqueness

2-(4-Methylphenyl)-3-(naphthalene-1-sulfonyl)-1,3-thiazolidine is unique due to the presence of both the 4-methylphenyl and naphthalene-1-sulfonyl groups. This unique combination of substituents imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

537678-34-5

Molekularformel

C20H19NO2S2

Molekulargewicht

369.5 g/mol

IUPAC-Name

2-(4-methylphenyl)-3-naphthalen-1-ylsulfonyl-1,3-thiazolidine

InChI

InChI=1S/C20H19NO2S2/c1-15-9-11-17(12-10-15)20-21(13-14-24-20)25(22,23)19-8-4-6-16-5-2-3-7-18(16)19/h2-12,20H,13-14H2,1H3

InChI-Schlüssel

JZGAAFUAOCCTMA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.